molecular formula C16H18N6O5S B11518302 ethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

ethyl 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B11518302
M. Wt: 406.4 g/mol
InChI Key: SNQCWKXCDNSOIM-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines purine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-amino-5-methylthiazole-4-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids and enzymes, potentially inhibiting their function. The thiazole ring may also contribute to the compound’s biological activity by interacting with various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDO]-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific combination of purine and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H18N6O5S

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H18N6O5S/c1-5-27-14(25)10-8(2)28-15(19-10)18-9(23)6-22-7-17-12-11(22)13(24)21(4)16(26)20(12)3/h7H,5-6H2,1-4H3,(H,18,19,23)

InChI Key

SNQCWKXCDNSOIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)C

Origin of Product

United States

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